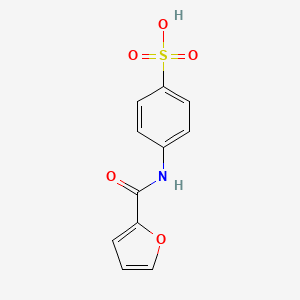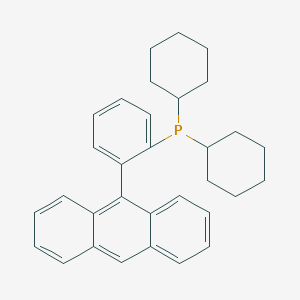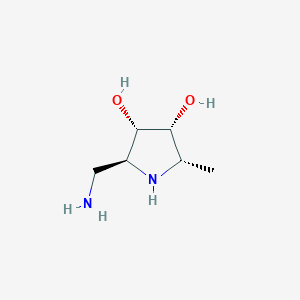
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol: is a chiral compound with a complex structure that includes multiple stereocenters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a protected amino acid or a chiral diol.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride or lithium diisopropylamide.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions, using reagents like methylamine or benzylamine.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, using oxidizing agents such as osmium tetroxide or potassium permanganate.
Final Deprotection: Any protecting groups used during the synthesis are removed under mild conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a series of reactors.
Biocatalysis: Enzymes or whole-cell catalysts can be employed to achieve specific stereoselective transformations, enhancing the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methylamine, benzylamine, alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Chiral Building Block: The compound serves as a chiral building block in the synthesis of complex organic molecules.
Ligand Design: It is used in the design of ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction: It is used in research to study protein-ligand interactions.
Medicine
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Diagnostic Agents: It is investigated as a component of diagnostic agents for imaging techniques.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is studied for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R,5S)-2-(Aminomethyl)-5-ethylpyrrolidine-3,4-diol: Similar structure with an ethyl group instead of a methyl group.
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol: Similar structure with different stereochemistry.
Uniqueness
Stereochemistry: The specific stereochemistry of this compound gives it unique properties in terms of reactivity and interaction with biological targets.
Functional Groups: The presence of both aminomethyl and hydroxyl groups allows for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-2-(aminomethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H14N2O2/c1-3-5(9)6(10)4(2-7)8-3/h3-6,8-10H,2,7H2,1H3/t3-,4-,5+,6-/m0/s1 |
Clave InChI |
NXJIVCXAMXOCTF-AZGQCCRYSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H](N1)CN)O)O |
SMILES canónico |
CC1C(C(C(N1)CN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




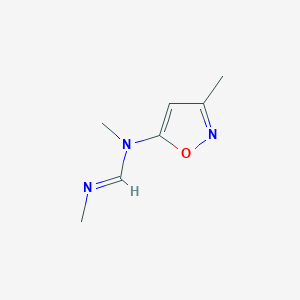
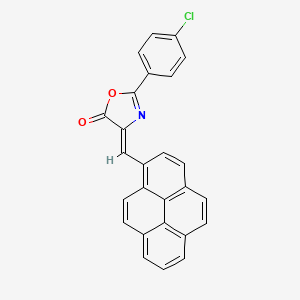
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)

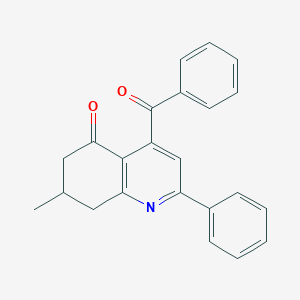
![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
